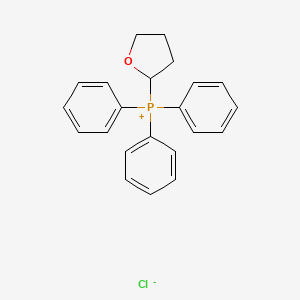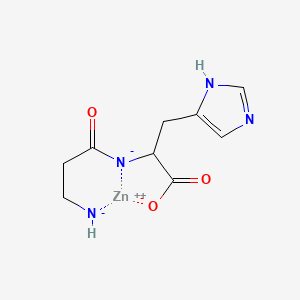
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl is a complex organic compound that features an imidazole ring, a zincacyclopentane structure, and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl typically involves multi-step organic reactions. One common method includes the condensation of imidazole derivatives with zinc-containing reagents under controlled conditions. The reaction often requires the use of catalysts such as ZnCl2 and solvents like methanol or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and protein functions .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its imidazole ring is a common pharmacophore in many therapeutic agents, including antifungal and anticancer drugs .
Industry
In the industrial sector, the compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in electronics, coatings, and polymer science .
作用机制
The mechanism of action of 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
Imidazole: A simpler analog with a wide range of applications in chemistry and biology.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Ibuprofen: Although structurally different, it shares some pharmacological properties with imidazole derivatives.
Uniqueness
What sets 3-(3H-imidazol-4-ylmethyl)-2,5-dioxo-hexahydro-1H-1?(3),4??–1?(3)-oxa-3??-aza-2-zincacyclopenta[3,2-a]1??,3-diaza-2-zincacyclohexane-9,9-bis(ylium)-1,4-diid-4-yl apart is its complex structure, which combines multiple functional groups and a zincacyclopentane core. This unique combination enhances its reactivity and potential for diverse applications .
属性
分子式 |
C9H11N4O3Zn- |
|---|---|
分子量 |
288.6 g/mol |
IUPAC 名称 |
zinc;2-(3-azanidylpropanoylazanidyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H3,11,12,13,14,15,16);/q-1;+2/p-2 |
InChI 键 |
IUWLTSZHVYHOHY-UHFFFAOYSA-L |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[N-]C(=O)CC[NH-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
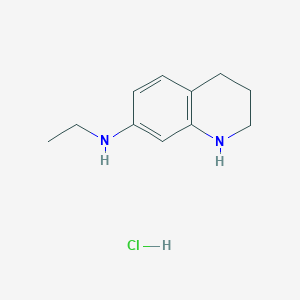
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)
![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)
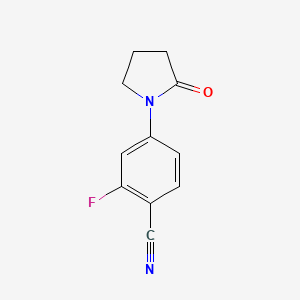

![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)
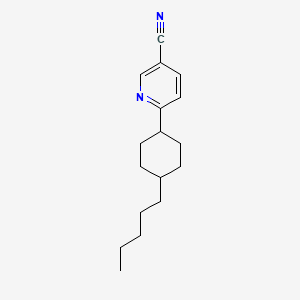
![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)
